(E)-3-[4-(methoxymethoxy)phenyl]acrylic acid
Overview
Description
(E)-3-[4-(methoxymethoxy)phenyl]acrylic acid is an organic compound characterized by the presence of a phenyl ring substituted with a methoxymethoxy group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(methoxymethoxy)phenyl]acrylic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzaldehyde.
Methoxymethylation: The hydroxyl group of 4-hydroxybenzaldehyde is protected by converting it into a methoxymethoxy group using methoxymethyl chloride and a base such as sodium hydride.
Knoevenagel Condensation: The methoxymethoxy-protected benzaldehyde is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base like piperidine to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(methoxymethoxy)phenyl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acrylic acid moiety into an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(E)-3-[4-(methoxymethoxy)phenyl]acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials due to its functional groups that can undergo polymerization reactions.
Mechanism of Action
The mechanism of action of (E)-3-[4-(methoxymethoxy)phenyl]acrylic acid depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Polymerization: In industrial applications, the acrylic acid moiety can undergo free radical polymerization to form polymers with desirable properties.
Comparison with Similar Compounds
Similar Compounds
(E)-3-[4-(methoxy)phenyl]acrylic acid: Similar structure but lacks the methoxymethoxy group.
(E)-3-[4-(hydroxy)phenyl]acrylic acid: Contains a hydroxyl group instead of a methoxymethoxy group.
Uniqueness
(E)-3-[4-(methoxymethoxy)phenyl]acrylic acid is unique due to the presence of the methoxymethoxy group, which can influence its reactivity and solubility. This functional group can also serve as a protective group in synthetic chemistry, allowing for selective reactions at other sites of the molecule.
Properties
IUPAC Name |
(E)-3-[4-(methoxymethoxy)phenyl]prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-8-15-10-5-2-9(3-6-10)4-7-11(12)13/h2-7H,8H2,1H3,(H,12,13)/b7-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAGMSQWKTWPIL-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCOC1=CC=C(C=C1)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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